molecular formula C14H16ClF3N2O B2999745 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea CAS No. 392707-84-5

N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea

Cat. No.: B2999745
CAS No.: 392707-84-5
M. Wt: 320.74
InChI Key: QNXXWUCWZJDNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. The presence of a cyclohexyl group further enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with cyclohexylamine. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is stirred until the formation of the desired product is complete .

Industrial Production Methods

In industrial settings, the production of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. For instance, it can activate the histone acetyltransferase activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This activity is crucial in regulating gene expression and has implications in treating cognitive dysfunction and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea stands out due to its unique combination of a trifluoromethyl group and a cyclohexyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXXWUCWZJDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.